N,N'-((4-nitrophenyl)methylene)diacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[acetamido-(4-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZPCLLQOPFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
using N,N'-((4-nitrophenyl)methylene)diacetamide in the synthesis of pharmaceutical compounds
This guide details the synthesis, characterization, and pharmaceutical application of
Application Note: -((4-Nitrophenyl)methylene)diacetamide as a Masked Acylimine Scaffold
Executive Summary
-((4-nitrophenyl)methylene)diacetamide is a gem-diamide (also known as an alkylidene bisamide).[1] In pharmaceutical synthesis, it serves a critical role as a stable, "masked" precursor toWhile reactive
Key Advantages:
-
Stability: Solid-state stability vs. the transient nature of free imines.
-
Selectivity: The 4-nitro group enhances the electrophilicity of the methylene carbon, accelerating nucleophilic attack during amidoalkylation.
-
Atom Economy: Acts as a dual donor of the acetamido-benzyl scaffold.
Mechanistic Insight
The utility of this compound relies on an acid-catalyzed equilibrium. The bisamide eliminates one molecule of acetamide to generate the reactive
Figure 1: Activation Mechanism
Caption: The acid-catalyzed decomposition of the stable bisamide generates the highly electrophilic N-acylimine species in situ.
Protocol A: Synthesis of the Precursor
Objective: High-yield synthesis of
Materials
-
4-Nitrobenzaldehyde (1.0 eq)
-
Acetamide (2.2 eq)
-
Acetic Anhydride (
) (Solvent/Catalyst) -
Chlorotrimethylsilane (TMSCl) (Optional catalyst for rate enhancement)
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and acetamide (13.0 g, 220 mmol) in acetic anhydride (30 mL) .
-
Activation: Add 2-3 drops of conc.
or TMSCl (1 mL) as a catalyst. -
Reaction: Heat the mixture to 80°C for 1–2 hours. The solution will initially clear and then precipitate the product as a white/pale yellow solid.
-
Note: The 4-nitro group deactivates the aldehyde, requiring slightly more vigorous conditions than unsubstituted benzaldehyde.
-
-
Quench: Cool the reaction mixture to room temperature (RT) and pour into ice-cold water (200 mL) with vigorous stirring. This hydrolyzes excess acetic anhydride.
-
Isolation: Filter the precipitate via vacuum filtration.
-
Purification: Wash the cake with cold water (
mL) followed by cold ethanol ( mL). Recrystallize from Ethanol/DMF (9:1) if high purity is required.
QC Specifications:
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White to pale yellow powder | Visual |
| Melting Point | 234–236°C | Capillary Method |
| Yield | >85% | Gravimetric |
| IR (
Protocol B: Pharmaceutical Application (Bis(indolyl)methane Synthesis)
Context: Bis(indolyl)methanes (BIMs) are potent anticancer agents (e.g., DIM analogs). This protocol uses the bisamide as a "safety-catch" electrophile to couple with indole.
Materials
- -((4-nitrophenyl)methylene)diacetamide (1.0 mmol)
-
Indole (2.1 mmol)
-
Catalyst:
(5 mol%) or -TSA (10 mol%) -
Solvent: Acetonitrile (
) or Ethanol ( )
Workflow
-
Setup: In a 50 mL reaction vial, combine bisamide (251 mg, 1.0 mmol) and indole (246 mg, 2.1 mmol) in acetonitrile (5 mL) .
-
Catalysis: Add
(28 mg, 0.05 mmol) .-
Why Indium Triflate? It acts as a Lewis acid to activate the amide carbonyl without causing polymerization of the indole.
-
-
Reaction: Stir at reflux (80°C) for 30–45 minutes. Monitor via TLC (30% EtOAc/Hexane).
-
Observation: The spot for the bisamide (
) will disappear, replaced by the bis(indolyl)methane ( ).
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from aqueous ethanol.
Figure 2: Synthesis Workflow
Caption: Optimized workflow for the synthesis of 3,3'-((4-nitrophenyl)methylene)bis(1H-indole).
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation of bisamide. | Switch catalyst to a stronger Lewis acid (e.g., |
| Sticky Product | Polymerization of indole. | Ensure inert atmosphere ( |
| Starting Material Remains | 4-Nitro group deactivation. | The electron-withdrawing nitro group stabilizes the C-N bond. Increase reaction time by 1 hour. |
Safety & Handling
-
Toxicity: The compound contains a nitroaromatic moiety. Handle as a potential mutagen. Use gloves and a fume hood.
-
Incompatibility: Avoid strong bases, which can hydrolyze the amides prematurely.
-
Storage: Store in a cool, dry place. Stable for >2 years at room temperature.
References
-
Singh, R. et al. "Gem-diamides: A versatile precursor for the synthesis of nitrogen heterocycles." Journal of Organic Chemistry, 2018. Link
-
Kumar, A. et al. "Indium(III) triflate catalyzed synthesis of bis(indolyl)methanes using alkylidene bisamides." Tetrahedron Letters, 2012. Link
-
BenchChem. "N,N'-((4-nitrophenyl)methylene)diacetamide Structure and Properties." BenchChem Database, 2023. Link
-
Nagarajan, R. "Amidoalkylation reagents in organic synthesis." Organic Preparations and Procedures International, 2020. Link
Sources
Application Note: High-Yield Synthesis of N-(4-nitrophenyl)acetamide via Regioselective Nitration
Abstract
This application note details a robust, field-validated protocol for the synthesis of N-(4-nitrophenyl)acetamide (p-nitroacetanilide) from N-phenylacetamide (acetanilide). Utilizing a controlled mixed-acid nitration strategy, this method maximizes regioselectivity for the para-isomer while minimizing the formation of the ortho-isomer and hydrolysis side products. This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for downstream synthesis of sulfanilamide antibiotics or paracetamol derivatives.
Introduction & Mechanistic Rationale
The nitration of aniline derivatives is a cornerstone of industrial organic synthesis. Direct nitration of aniline is hazardous and inefficient due to the susceptibility of the amino group to oxidation and the formation of meta-derivatives in highly acidic media (where the -NH
To circumvent this, the amino group is protected via acetylation.[1] The resulting acetamido group (-NHCOCH
-
Protection: It reduces the electron density of the nitrogen lone pair via resonance, preventing oxidation by nitric acid.
-
Regiocontrol: It acts as an ortho/para director . However, the bulkiness of the acetyl group creates significant steric hindrance at the ortho positions, heavily favoring the formation of the para-isomer.
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2][3][4] The "nitrating mixture" (concentrated
Figure 1: Mechanistic pathway of acetanilide nitration showing the electrophilic attack and product distribution.
Experimental Design Strategy
Reagents and Equipment
| Reagent | Grade | Role |
| Acetanilide | 99% Reagent | Substrate |
| Glacial Acetic Acid | ACS Grade | Solvent (moderates exotherm) |
| Sulfuric Acid ( | Conc. (98%) | Catalyst/Dehydrating agent |
| Nitric Acid ( | Fuming or Conc.[2][6][7][8] | Source of |
| Ethanol (95%) | Lab Grade | Recrystallization solvent |
Critical Control Points (Self-Validating Logic)
-
Temperature < 20°C: If the temperature exceeds 20°C during addition, the acid-catalyzed hydrolysis of the amide bond accelerates, yielding p-nitroaniline (yellow/orange impurity) or tar. Validation: The reaction mixture should remain relatively clear/pale yellow. Darkening indicates overheating.
-
Dry Glassware: Water interferes with the generation of the nitronium ion. Ensure all glassware is oven-dried.
-
Quenching: Pouring the reaction mixture into ice water precipitates the product immediately. Validation: A white to pale-yellow precipitate confirms the formation of the nitro compound.
Detailed Protocol
Phase 1: Preparation of Reagents
-
Safety First: Don nitrile gloves, lab coat, and safety goggles. Perform all acid handling in a fume hood.
-
Substrate Solution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid .
-
Acidification: Add 10 mL of concentrated sulfuric acid to the acetanilide solution slowly with stirring. The mixture will become warm; this is normal.
Phase 2: The Nitration Reaction
-
Cooling: Place the flask in an ice-salt bath. Cool the mixture to 0–5°C .
-
Nitrating Mixture: In a separate small beaker, prepare a mixture of 2.2 mL concentrated nitric acid and 1.5 mL concentrated sulfuric acid . Cool this mixture in the ice bath.
-
Controlled Addition: Using a glass dropper or addition funnel, add the nitrating mixture to the acetanilide solution dropwise .
-
CRITICAL: Monitor the internal temperature. Do not allow it to rise above 15°C. Stir continuously.
-
-
Reaction Time: Once addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30 minutes to complete the reaction.
Phase 3: Isolation and Workup
-
Quenching: Pour the reaction mixture into a beaker containing 100 mL of crushed ice/water . Stir vigorously.
-
Observation: The p-nitroacetanilide will precipitate as a white/yellowish solid.
-
-
Filtration: Filter the solid using a Buchner funnel and vacuum filtration.
-
Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove all traces of acid.
-
Validation: Test the filtrate with litmus paper; wash until neutral.
-
Phase 4: Purification (Removal of ortho-isomer)
-
Recrystallization: Transfer the crude solid to a beaker. Add the minimum amount of hot ethanol (approx. 20-30 mL) to dissolve the solid.
-
Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath.
-
Final Isolation: Filter the pure crystals, wash with a small amount of ice-cold ethanol, and dry in a desiccator or oven (at 80°C).
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization & Data Analysis
Upon completion, the product should be characterized to ensure identity and purity.[10]
| Parameter | p-Nitroacetanilide (Target) | o-Nitroacetanilide (Impurity) |
| Melting Point | 214 – 216 °C | 93 – 94 °C |
| Appearance | Colorless / White Prisms | Yellow Leaflets |
| Solubility (EtOH) | Sparingly Soluble | Soluble |
| IR Spectrum | N-H stretch (~3300 cm⁻¹)NO₂ stretch (1500-1550 cm⁻¹) | Similar functional groups |
Interpretation:
-
A melting point significantly below 210°C indicates contamination with the ortho-isomer or incomplete drying.
-
A strong yellow color in the final product suggests inefficient recrystallization (presence of ortho) or hydrolysis (p-nitroaniline).
Safety & Waste Disposal
-
Nitric & Sulfuric Acid: Highly corrosive and oxidizing. Causes severe burns. Use a face shield and acid-resistant gloves.
-
Acetanilide: Irritant.[2][10][11][12][13] Avoid inhalation of dust.[11][12]
-
Exotherm: The reaction generates significant heat. Always add acid to water/solvent slowly.
-
Waste: Neutralize acidic filtrate with sodium carbonate before disposal down the drain (consult local EHS regulations). Organic solvents (ethanol mother liquor) must be disposed of in non-halogenated organic waste.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1922). p-Nitroacetanilide.[2][5][7][13][14][15][16] Org. Synth. 1922, 2, 63.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7699, 4'-Nitroacetanilide. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. magritek.com [magritek.com]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 6. grokipedia.com [grokipedia.com]
- 7. byjus.com [byjus.com]
- 8. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Nitroacetanilide [drugfuture.com]
- 15. researchgate.net [researchgate.net]
- 16. p-Nitroacetanilide Study Material [unacademy.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of N,N'-((4-nitrophenyl)methylene)diacetamide
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N,N'-((4-nitrophenyl)methylene)diacetamide. The structural complexity of this molecule, featuring a nitroaromatic ring and two acetamide functionalities linked by a methylene bridge, necessitates a multi-technique approach to unambiguously confirm its identity, purity, and structural integrity.[1] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure robust and reproducible results. This guide is intended for researchers engaged in synthesis, quality control, and drug development involving this or structurally related compounds.
Introduction
This compound is a synthetic organic compound featuring a 4-nitrophenyl group linked to a geminal diacetamide moiety.[1] Such structures, known as N,N'-alkylidene bisamides, are formed through the condensation of an aldehyde (4-nitrobenzaldehyde) with two equivalents of an amide (acetamide).[1] The presence of an electron-withdrawing nitro group and multiple functional groups makes this compound a potentially valuable synthetic intermediate for more complex molecules.[1]
Accurate structural confirmation and purity assessment are critical milestones in any chemical research or drug development pipeline. An integrated analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques, provides the necessary confidence in the material's quality. This note details the application of NMR, MS, FTIR, and HPLC to provide a complete analytical profile of the title compound.
Compound Properties:
| Property | Value |
| Chemical Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 251.24 g/mol |
| Structure | O₂N-C₆H₄-CH(NHCOCH₃)₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's backbone and substituent placement.
Rationale for Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the NMR solvent due to its excellent solubilizing power for polar organic compounds and its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and do not typically interfere with key analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm), in line with IUPAC recommendations.[2][3]
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 500 MHz for ¹H) is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling patterns in the aromatic region.[4][5]
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift principles for nitroaromatic and acetamide compounds.[4][6][7]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₃ (acetyl) | ~2.0 (singlet, 6H) | ~23 |
| -CH- (methine) | ~6.5-7.0 (triplet, 1H) | ~60-65 |
| Ar-H (ortho to NO₂) | ~8.2 (doublet, 2H) | ~124 |
| Ar-H (meta to NO₂) | ~7.6 (doublet, 2H) | ~129 |
| -NH- (amide) | ~8.5-9.0 (doublet, 2H) | N/A |
| C=O (amide) | N/A | ~169 |
| Ar-C (ipso to CH) | N/A | ~148 |
| Ar-C (ipso to NO₂) | N/A | ~147 |
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate all peaks in the ¹H spectrum.[2]
-
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is employed to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it typically produces intact molecular ions.
Rationale for Experimental Choices
-
Ionization Mode: Positive ion mode ESI is chosen because the amide nitrogens can be readily protonated to form [M+H]⁺ ions. Adducts with sodium ([M+Na]⁺) are also commonly observed and serve as additional confirmation.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. The fragmentation of aromatic compounds often involves characteristic losses.[9][10] For this molecule, potential fragmentation could involve cleavage at the benzylic position or loss of an acetamide group.
Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize key ESI parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the molecular ion.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ (Expected m/z = 252.09).
-
Look for other common adducts, such as [M+Na]⁺ (Expected m/z = 274.07).
-
Analyze any observed fragment ions to see if they align with the expected structure.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation.
-
Expected Absorptions: The structure of this compound contains several IR-active functional groups with characteristic absorption frequencies.[11][12]
Characteristic FTIR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 (medium) |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 (strong, sharp) |
| Amide | N-H Bend (Amide II) | 1515 - 1570 (strong) |
| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1560 (strong) |
| Nitro Group | Symmetric NO₂ Stretch | 1345 - 1385 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (variable) |
| Alkyl | C-H Stretch | 2850 - 3000 (medium) |
References for band assignments:[13][14][15]
Protocol for FTIR-ATR Analysis
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis:
-
The acquired spectrum will be automatically ratioed against the background.
-
Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and intermediates.[16][17][18] A reverse-phase HPLC method is developed to separate the target compound from any potential impurities or starting materials.
Rationale for Method Development
-
Column: A C18 column is selected as it is a versatile, non-polar stationary phase suitable for retaining moderately polar to non-polar analytes like the title compound.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is used. Acetonitrile is a common organic modifier in reverse-phase HPLC.[16] Formic acid is added to control the pH and improve peak shape by ensuring the analyte is in a single ionic form.
-
Detection: UV detection is chosen because the nitroaromatic chromophore provides strong absorbance. The detection wavelength is set at the absorbance maximum (λmax) of the compound to ensure high sensitivity.[16]
Protocol for RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent mixture at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
HPLC System Configuration:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at λmax (determined by UV-Vis scan, expected ~315 nm).[19]
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
Time (min) | %B
-
0.0 | 30
-
15.0 | 90
-
17.0 | 90
-
17.1 | 30
-
20.0 | 30
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
This method should be validated according to ICH Q2(R1) guidelines for characteristics such as specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.[20][21]
-
Conclusion
The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive analytical package for the characterization of this compound. NMR spectroscopy confirms the detailed molecular structure, mass spectrometry verifies the molecular weight, FTIR identifies the constituent functional groups, and HPLC provides a quantitative measure of purity. Following these detailed protocols will ensure the generation of high-quality, reliable, and reproducible data essential for research and development activities. For regulatory submissions, all analytical procedures must be formally validated according to the principles outlined in ICH Q2(R1).[20]
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ICH. Quality Guidelines. [Link]
-
Pharmaceutical Technology. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
ACS Publications. (2023, May 2). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels. [Link]
-
SciSpace. Effective HPLC method development. [Link]
-
IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of drug intermediates. [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]
-
Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]
-
ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ResearchGate. (2025, September 24). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). [Link]
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SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]
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ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
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University of Wisconsin-Madison. (2010, July 26). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. [Link]
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PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
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PubMed. (2010, November 15). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. [Link]
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Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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Supporting Information. Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles. [Link]
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Application Notes & Protocols: Exploring the Potential of N,N'-((4-nitrophenyl)methylene)diacetamide Derivatives in Medicinal Chemistry
Introduction: The Architectural Promise of Bisamide Scaffolds
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. Among these, N,N'-alkylidene bisamides represent a class of compounds defined by two amide groups linked via an alkylidene bridge.[1] The N,N'-((4-nitrophenyl)methylene)diacetamide core structure is an archetypal example, offering a unique combination of structural rigidity and chemical reactivity that makes it a compelling starting point for derivative synthesis.
The molecule's architecture is distinguished by three key features:
-
A 4-Nitrophenyl Group: This powerful electron-withdrawing group significantly influences the molecule's electronic properties and serves as a critical pharmacophoric element in various biological interactions.[1]
-
A Diacetamide Moiety: The two acetamide groups contribute to the molecule's polarity and potential for hydrogen bonding, which is crucial for receptor binding.
-
A Methylene Bridge: This central carbon links the aromatic and amide components, providing a specific spatial orientation.
Crucially, the nitro group is not merely a modulator of electronic density; it is a reactive handle. Its reduction to an amine group opens a gateway to a vast array of further chemical modifications, allowing for the construction of complex molecular frameworks and the fine-tuning of biological activity.[1] This inherent versatility has positioned these derivatives as promising candidates for investigation across multiple therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[2][3][4][5] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this promising class of compounds.
Part 1: Synthesis and Characterization Protocols
Core Synthesis: this compound
The synthesis of the parent compound is typically achieved through an acid-catalyzed condensation reaction. The mechanism involves the initial activation of the aldehyde, followed by a two-step nucleophilic attack by the amide.[1]
Causality Behind Experimental Choices:
-
Reagents: 4-nitrobenzaldehyde is the source of the nitrophenylmethylene core, while acetamide provides the bisamide functionality. A 1:2 molar ratio ensures the complete reaction of the aldehyde with two equivalents of the amide.[1]
-
Catalyst: An acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic amide.[1][6]
-
Temperature Control: The initial nitration to create precursors is highly exothermic and requires careful cooling to prevent side reactions and ensure the desired para-substitution.[6]
Detailed Protocol:
-
Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and acetamide (2.2 equivalents) in a minimal amount of a suitable solvent like toluene or glacial acetic acid.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid while stirring in an ice bath to control the initial exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate out.
-
Purification: Filter the crude product, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound as a pale yellow solid.[2]
Caption: General workflow for the synthesis of the target compound.
Synthesis of Derivatives: Exploring Chemical Space
The true potential of this scaffold lies in the synthesis of derivatives to conduct Structure-Activity Relationship (SAR) studies.[1]
-
Aryl Moiety Modification: The primary strategy involves introducing various electron-donating groups (EDGs) like -OCH₃ or electron-withdrawing groups (EWGs) like -Cl, -F, or -CF₃ onto the 4-nitrophenyl ring. This is achieved by starting with the appropriately substituted benzaldehyde. These modifications systematically alter the electronic properties of the molecule, which can profoundly impact binding affinity and biological activity.[1]
-
Amide Moiety Modification: While acetamide is standard, substituting it with other amides (e.g., propionamide, benzamide) allows for probing the steric and electronic requirements of the binding pocket.
Structural Characterization
Confirming the identity and purity of the synthesized compounds is non-negotiable.
Protocol:
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups. Expect to see characteristic absorption bands for N-H stretching (around 3260 cm⁻¹), C=O stretching of the amide (around 1700 cm⁻¹), and C=C stretching of the aromatic ring (1580-1500 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expect signals corresponding to the aromatic protons, the N-H protons (often appearing as a singlet or broad singlet), the methine proton (CH), and the methyl protons of the acetamide groups.[2]
-
¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the carbon framework. Key signals will include the carbonyl carbons (around 170 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and methine groups.[2]
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.
Part 2: Applications & Biological Evaluation Protocols
The this compound scaffold and its derivatives have demonstrated potential in several key areas of medicinal chemistry.
Antimicrobial Applications
The amide functionality and the presence of a nitroaromatic system are both well-known features in many antimicrobial agents.[2][4][5] Derivatives of this scaffold are therefore prime candidates for screening against bacterial and fungal pathogens.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for quantifying the antimicrobial potency of a compound.[2]
-
Inoculum Preparation: Grow the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (mg/mL) |
| Derivative 3a | S. aureus | 12 | >12.5 |
| Derivative 3a | P. aeruginosa | 08 | >25 |
| Derivative 3d † | S. aureus (MRSA) | 34 | 12.5 |
| Derivative 3d † | P. aeruginosa | 11 | 12.5 |
*Data for N,N'-(4-nitro-1,2-phenylene)diacetamide, a related analogue.[2] †Data for N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide), demonstrating the effect of modifying the amide group.[2]
Expert Insight: The results from related compounds strongly suggest that increasing the electron-withdrawing nature of the molecule (e.g., by replacing methyl groups with trifluoromethyl groups) can significantly enhance antimicrobial activity.[2]
Anti-inflammatory Applications
Chronic inflammation is implicated in numerous diseases, and compounds containing nitrophenyl moieties have been investigated as potential anti-inflammatory agents.[3][7] A key mechanism to target is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages.
Protocol: In Vitro Nitric Oxide Inhibition (Griess Assay)
This cell-based assay is a robust method for initial anti-inflammatory screening.[7][8]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Quantification: Transfer the cell supernatant to a new plate. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The formation of a magenta-colored azo dye is proportional to the amount of nitrite (a stable metabolite of NO) in the supernatant.
-
Analysis: Measure the absorbance at ~540 nm. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Anticancer Applications
The induction of apoptosis in cancer cells is a primary goal of chemotherapy. Nitro-containing compounds and related structures have been shown to possess cytotoxic and pro-apoptotic properties.[4][9][10]
Protocol: MTT Assay for Cellular Viability and Cytotoxicity
The MTT assay is a fundamental, colorimetric method to assess a compound's effect on the metabolic activity of cells, which serves as a proxy for cell viability.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Quantify the amount of formazan by measuring the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Anticancer Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 4e † | A549 (Lung) | 8.9 |
| Derivative 4e † | HeLa (Cervical) | 11.1 |
| Derivative 4e † | MCF-7 (Breast) | 9.2 |
| Derivative 4f † | A549 (Lung) | 7.5 |
| Derivative 4f † | HeLa (Cervical) | 9.3 |
| Derivative 4f † | MCF-7 (Breast) | 8.9 |
†Data for related imidazole-based N-phenylbenzamide derivatives, demonstrating the potential cytotoxicity of related scaffolds.[11]
Part 3: Advanced Drug Design Principles
Structure-Activity Relationship (SAR)
Systematic evaluation of synthesized derivatives is crucial for optimizing potency and selectivity. By comparing the biological activity (e.g., MIC or IC₅₀ values) of compounds with different substituents on the aryl ring or modifications to the amide groups, a clear SAR can be established. This provides a rational basis for designing next-generation compounds with improved therapeutic properties.[1]
Pharmacophore Modeling
Once a set of active molecules is identified, computational pharmacophore modeling can be employed. This technique identifies the common three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for the observed biological activity. This resulting 3D model serves as a powerful query for virtually screening large chemical databases to discover novel, structurally diverse molecules that are likely to be active, accelerating the drug discovery process.[1]
Caption: The iterative cycle of SAR and computational modeling.
Conclusion and Future Outlook
The this compound scaffold is a synthetically accessible and highly versatile platform for medicinal chemistry exploration. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of its derivatives against key therapeutic targets. The presence of the nitroaromatic system and the bisamide functionality provides a strong rationale for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Future research should focus on synthesizing a broad library of derivatives to build a comprehensive SAR. For the most promising compounds, subsequent studies should aim to elucidate their specific mechanisms of action, evaluate their ADME/Tox profiles, and validate their efficacy in relevant in vivo models. Through such a systematic and multi-faceted approach, the full therapeutic potential of this promising chemical class can be unlocked.
References
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Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Available at: [Link]
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Pinto, M., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lettieri in Farmaco-Chimica, II. Available at: [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020). Google Patents.
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Abdullahi, Y., et al. (2022). In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. Discovery, 58(319), 614-622. Available at: [Link]
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Cloutier, F., et al. (2023). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 28(20), 7015. Available at: [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Available at: [Link]
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Kedadra, A., et al. (2022). Synthesis and antioxidant activity of six novel N-ferrocenyl-methyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides. Journal of Electrochemical Science and Engineering, 12(2), 293-304. Available at: [Link]
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Cancemi, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]
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Manzoor, F., et al. (2023). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 28(19), 6932. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCi. Available at: [Link]
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Ibrahim, H. A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. ZANCO Journal of Pure and Applied Sciences, 34(6), 133-145. Available at: [Link]
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Almeida, C., et al. (2023). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. Pharmaceuticals, 16(11), 1545. Available at: [Link]
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Medicinal Chemistry Applications | Open Access Journals. (n.d.). Hilaris Publisher. Retrieved February 21, 2024, from [Link]
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Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
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N,N'-bis(4-nitrophenyl)methanediamine. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]
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Singh, C. B., et al. (2024). An Azomethine Derivative, 1-(4-nitrophenyl)-N-phenylmethanimine (BCS2) Ameliorated 7,12-dimethylbenz(a)anthracene-induced Mammary Carcinoma through Nrf2-Keap1-HO-1 Pathway. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o457. Available at: [Link]
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Das, S., et al. (2023). Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. ResearchGate. Available at: [Link]
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Sribalan, D., et al. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 16(2). Available at: [Link]
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Zaltariov, M.-F., et al. (2023). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Crystals, 13(9), 1297. Available at: [Link]
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Panda, S. S., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 237-241. Available at: [Link]
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Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 747472. Available at: [Link]
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Fajardo, A. R., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Applied Sciences, 13(10), 6214. Available at: [Link]
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Troubleshooting & Optimization
optimizing the yield and purity of N,N'-((4-nitrophenyl)methylene)diacetamide synthesis
Welcome to the technical support center for the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this important synthetic building block. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and achieve consistent, high-quality results.
Reaction Overview and Mechanism
The synthesis of this compound is a classic acid-catalyzed condensation reaction. It involves the reaction of one equivalent of 4-nitrobenzaldehyde with two equivalents of acetamide to form the target bis-amide product and water.[1]
Overall Reaction Scheme:
O₂NC₆H₄CHO + 2 CH₃CONH₂ --(H⁺, Heat)--> (CH₃CONH)₂CH-C₆H₄NO₂ + H₂O
The reaction proceeds through a well-understood, multi-step mechanism. Understanding these steps is critical for troubleshooting, as each intermediate presents potential failure points.
-
Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of 4-nitrobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: A molecule of acetamide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiaminal intermediate.
-
Formation of the N-Acyliminium Ion: The hemiaminal intermediate is unstable and readily loses a molecule of water (dehydration) to form a highly reactive, resonance-stabilized N-acyliminium ion. This is often the rate-determining step.
-
Second Nucleophilic Attack: A second molecule of acetamide attacks the electrophilic carbon of the N-acyliminium ion.
-
Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the stable this compound product and regenerate the acid catalyst.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and purification processes in a practical question-and-answer format.
Part 1: General & Yield Optimization
Q1: What are the critical parameters for maximizing the yield of this reaction?
A1: The yield is primarily influenced by stoichiometry, temperature, reaction time, and efficient removal of water. The reaction is an equilibrium process, so conditions must be chosen to drive it towards the product side.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Molar Ratio | 1 : 2.2 - 2.5 (Aldehyde : Acetamide) | While the stoichiometry is 1:2, using a slight excess of acetamide helps to shift the equilibrium towards the product, maximizing the conversion of the more expensive starting material, 4-nitrobenzaldehyde.[1] |
| Catalyst | Glacial Acetic Acid (catalytic) | Acetic acid is an effective catalyst that is strong enough to protonate the aldehyde but not so strong as to cause significant hydrolysis of the product or starting amide under reaction conditions. |
| Temperature | Reflux (~118°C if using acetic acid as solvent) | Heating is necessary to overcome the activation energy, particularly for the dehydration step to form the N-acyliminium ion.[1] Consistent heating ensures the reaction proceeds at a reasonable rate. |
| Reaction Time | 1-3 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). Prolonged heating can lead to side product formation or decomposition. |
Q2: My reaction yield is consistently low (<60%). What are the most likely causes?
A2: Consistently low yields typically point to one of three issues: incomplete reaction, product loss during workup, or competing side reactions.
-
Incomplete Reaction:
-
Insufficient Heating: Ensure your reaction mixture is consistently at the target temperature. Use a heating mantle with a temperature controller and ensure good stirring.
-
Inactive Reagents: Acetamide is hygroscopic. Ensure it is dry. 4-nitrobenzaldehyde can oxidize over time; use a pure starting material.
-
Insufficient Catalyst: Ensure a sufficient catalytic amount of acid is present to facilitate the reaction.
-
-
Product Loss During Workup:
-
Premature Precipitation: The product is sparingly soluble in water.[2] When pouring the hot reaction mixture into water/ice for precipitation, ensure vigorous stirring to form a fine, filterable powder. If a large, unmanageable lump forms, it can trap impurities and lead to loss.
-
Hydrolysis: The product is susceptible to acid-catalyzed hydrolysis, which reverses the reaction.[1][3][4] Therefore, after precipitation, the crude product should be washed thoroughly with water to remove any residual acid before drying and recrystallization.
-
-
Side Reactions:
-
The primary side reaction is the formation of the mono-adduct, which can occur if the second equivalent of acetamide does not add efficiently. This is often due to insufficient reaction time or temperature.
-
Part 2: Purity and Purification
Q3: My crude product has a strong yellow or brownish tint. How can I obtain a pure, off-white product?
A3: The coloration is likely due to impurities from oxidized starting materials or side products. The most effective method for both purification and decolorization is recrystallization, potentially with the use of activated charcoal.
-
Solvent Selection: An ethanol/water mixed solvent system is highly effective.[5][6] The product is soluble in hot ethanol but much less soluble in cold water. This differential solubility is key to successful recrystallization.
-
Use of Activated Charcoal: If the product remains colored after one recrystallization, add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution.[5] Boil for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Charcoal can adsorb your product, so use it sparingly to avoid significant yield loss.
Q4: During recrystallization, my product "oils out" instead of forming crystals. What's wrong?
A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystal lattice. This is a common problem with several root causes:
-
Solution Cooled Too Quickly: This is the most frequent cause. Rapid cooling does not give the molecules enough time to align into a crystal lattice.[5]
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not move it directly to an ice bath. Once it has reached room temperature and crystals have started to form, then you can place it in an ice bath to maximize recovery.[6]
-
-
Supersaturation: Too little solvent was used, and the solution is oversaturated.
-
Solution: Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.[5]
-
-
Impurity Effects: Significant impurities can depress the melting point of your product, causing it to separate as a molten oil.
-
Solution: Ensure the crude product is reasonably pure before attempting recrystallization. If the problem persists, a pre-purification step like a slurry wash or a quick column filtration might be necessary.
-
Q5: How can I reliably assess the purity of my final product?
A5: A combination of techniques should be used for a confident purity assessment:
-
Thin Layer Chromatography (TLC): A pure compound should show a single, well-defined spot. Run a co-spot with the starting materials to confirm they are absent. A typical eluent system is a mixture of hexane and ethyl acetate.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 1-2°C). A broad or depressed melting point indicates the presence of impurities.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.[7][8] The absence of peaks corresponding to starting materials or solvents confirms high purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrobenzaldehyde (5.0 g, 33.1 mmol) and acetamide (4.3 g, 72.8 mmol, 2.2 eq).
-
Solvent/Catalyst Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stir the reaction mixture at this temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent) until the 4-nitrobenzaldehyde spot has disappeared.
-
Precipitation: While still hot, carefully and slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry under vigorous stirring. A pale yellow precipitate will form.
-
Isolation: Allow the slurry to stir for 15 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove residual acetic acid and unreacted acetamide.
-
Drying: Press the solid as dry as possible on the filter. Then, transfer the crude product to a watch glass and dry in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a boil on a hot plate to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol in small portions until a clear solution is obtained.[6]
-
Hot Filtration (Optional): If the solution contains insoluble impurities (or if charcoal was used for decolorization), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Fine, needle-like crystals should form.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.
References
-
Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Available at: [Link]
-
Scilit. (n.d.). ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Available at: [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Yalçın, S., et al. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Angewandte Chemie. (2013). Nonclassical Recrystallization. Available at: [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). Available at: [Link]
-
Al-Abri, M. Z., et al. (2019). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Polymers, 11(12), 2095. Available at: [Link]
-
Deere, J. D., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10). Available at: [Link]
-
DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4. Retrieved from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
-
BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide
Welcome to the Technical Support Center for the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this reaction. Our focus is on ensuring experimental success and, most importantly, laboratory safety.
The condensation of 4-nitrobenzaldehyde with acetamide is a powerful method for the synthesis of this compound. However, like many reactions involving nitroaromatic compounds, it possesses an inherent potential for exothermic behavior.[1] A failure to manage this heat generation can lead to a loss of selectivity, product degradation, and in worst-case scenarios, a dangerous runaway reaction.[1] This guide provides a framework for understanding and controlling the thermal aspects of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound always exothermic?
A1: While not all condensation reactions are strongly exothermic, the reaction between an aldehyde and an amide can release heat.[2] The presence of the nitro group on the benzaldehyde ring can also contribute to the thermal instability of the system, making an exothermic event more likely, especially under certain conditions such as elevated temperatures or the presence of contaminants.[3] It is crucial to assume the reaction has the potential to be exothermic and to implement appropriate control measures.
Q2: What is a "thermal runaway" and why is it a concern in this synthesis?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to a rapid and uncontrollable rise in temperature and pressure, potentially causing the reactor to fail, and in the case of nitro compounds, could lead to violent decomposition.[3]
Q3: What are the primary factors that can influence the exotherm of this reaction?
A3: Several factors can affect the rate of heat generation:
-
Rate of reactant addition: A rapid addition of one reactant to the other can lead to a rapid release of heat.
-
Reaction temperature: Higher initial temperatures will accelerate the reaction and the rate of heat evolution.
-
Concentration of reactants: More concentrated reaction mixtures will generate more heat per unit volume.
-
Mixing efficiency: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.
-
Presence of catalysts: While not always used, a catalyst can significantly increase the reaction rate and thus the rate of heat generation.
-
Scale of the reaction: The challenges of heat dissipation increase significantly with larger reaction volumes.
Q4: What are the key safety precautions I should take before starting the synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.[3][4]
-
Fume Hood: Conduct the entire experiment in a certified chemical fume hood.[4]
-
Emergency Preparedness: Have a plan for emergency cooling (e.g., an ice bath) and for quenching the reaction if necessary. Ensure a safety shower and eyewash station are readily accessible.[5]
-
Material Safety Data Sheets (MSDS): Review the MSDS for all reactants and solvents before starting work. Pay close attention to the hazards associated with 4-nitrobenzaldehyde, including its flammability and reactivity.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase. | Runaway reaction due to an excessive rate of heat generation. | 1. Immediately cease the addition of any further reactants. 2. Apply emergency cooling (e.g., immerse the reaction vessel in a pre-prepared ice or dry ice/acetone bath). 3. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. If the situation cannot be controlled, evacuate the area and alert safety personnel. |
| Formation of dark, tar-like byproducts. | Excessive reaction temperature leading to decomposition of starting materials or product. | 1. Improve temperature control by using a more efficient cooling bath and slower reactant addition. 2. Ensure vigorous stirring to prevent localized overheating. 3. Consider performing the reaction at a lower temperature, even if it requires a longer reaction time. |
| Low yield of the desired product. | Side reactions or product degradation due to poor temperature control. | 1. Optimize the reaction temperature. A lower temperature may improve selectivity. 2. Control the stoichiometry carefully. 3. Ensure efficient removal of water formed during the condensation, if applicable to the specific procedure. |
| Inconsistent results between batches. | Variations in reaction conditions, particularly temperature and addition rates. | 1. Standardize the procedure with precise control over all parameters. 2. Use a reaction calorimeter to quantify the heat of reaction and determine safe operating limits for scale-up.[7] |
Experimental Protocols
Protocol 1: Small-Scale Synthesis with Temperature Monitoring
This protocol is for a small-scale synthesis (1-5 g) and emphasizes careful temperature control.
Materials:
-
4-Nitrobenzaldehyde
-
Acetamide
-
Appropriate solvent (e.g., toluene, glacial acetic acid)
-
Anhydrous sodium sulfate or a suitable acid catalyst (if required by the specific synthetic route)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel
-
Cooling bath (ice-water or ice-salt)
-
Standard work-up and purification equipment
Procedure:
-
Set up the reaction apparatus in a fume hood, including the round-bottom flask with a magnetic stir bar, thermometer, and addition funnel.
-
Charge the flask with 4-nitrobenzaldehyde and the solvent.
-
Begin stirring and cool the mixture to 0-5 °C using the cooling bath.
-
Dissolve the acetamide in a minimal amount of the reaction solvent and load it into the addition funnel.
-
Add the acetamide solution dropwise to the stirred, cooled solution of 4-nitrobenzaldehyde. Monitor the internal temperature of the reaction closely during the addition. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the desired time, monitoring the progress by TLC.
-
Once the reaction is complete, proceed with the appropriate work-up and purification procedure.
Protocol 2: Reaction Calorimetry for Safety Assessment
For researchers planning to scale up this synthesis, a reaction calorimetry study is strongly recommended to determine the heat of reaction and the maximum rate of heat release. This data is essential for designing a safe and scalable process. Differential Scanning Calorimetry (DSC) can also be used to assess the thermal stability of the reactants and product.[7][8][9]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for exothermic reaction issues.
References
-
Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]
-
The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Differential scanning calorimetry (DSC) for 4 in the heating and cooling modes. - ResearchGate. (n.d.). Retrieved from [Link]
-
The condensation of aldehydes with amides. (1941). Proceedings of the Indian Academy of Sciences - Section A, 14(3), 258-263. Retrieved from [Link]
-
Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) - The Sarpong Group. (2013, June 10). Retrieved from [Link]
-
SOP for Chemicals (F to N) - Zaera Research Group. (2016, January 4). Retrieved from [Link]
-
Condensation of aldehydes with amides. (1942). Proceedings of the Indian Academy of Sciences - Section A, 15(6), 431-436. Retrieved from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. sarponggroup.com [sarponggroup.com]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. chemscene.com [chemscene.com]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide derivatives
Welcome to the technical support center for the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, which typically involves the acid-catalyzed condensation of 4-nitrobenzaldehyde with two equivalents of acetamide.[1]
Problem 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts
You've run the reaction and after workup, the yield of your target this compound is significantly lower than expected. TLC and NMR analysis indicate the presence of multiple, difficult-to-separate impurities.
Potential Causes:
-
Hydrolysis of the Product: The gem-diacetamide linkage is susceptible to acid-catalyzed hydrolysis, especially in the presence of water.[2][3] This reaction is reversible and can break down the product back into the starting aldehyde and amide, or to an intermediate mono-amide species.
-
Formation of N-acyliminium Ion Intermediates: The reaction proceeds through a highly reactive N-acyliminium carbocation.[1] This intermediate can be attacked by other nucleophiles present in the reaction mixture, not just acetamide, leading to a variety of byproducts.
-
Competing Imine Formation: Condensation of the aldehyde with only one equivalent of acetamide can lead to the formation of an N-acylimine intermediate.[4] If the reaction does not proceed to completion with the second acetamide molecule, this can be a significant byproduct.
-
Inappropriate Catalyst Concentration: Too much acid catalyst can accelerate hydrolysis of the product, while too little can result in an incomplete reaction, leaving starting materials and intermediates in the final mixture.
Recommended Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The elimination of water is critical to push the equilibrium towards the formation of the diacetamide product.[1]
-
Control of Stoichiometry: A molar ratio of at least 1:2 of 4-nitrobenzaldehyde to acetamide is typically recommended to ensure the complete conversion of the intermediate N-acyliminium ion.[1] Using a slight excess of acetamide can further drive the reaction to completion.
-
Catalyst Optimization: The choice and concentration of the acid catalyst are crucial. Start with a catalytic amount of a strong acid like sulfuric acid or use a solid acid catalyst that can be easily removed by filtration. An optimization screen with varying catalyst loads is recommended.
-
In-Situ Water Removal: Consider performing the reaction in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove the water formed during the condensation.
Problem 2: Presence of a Significant Amount of 4-nitrobenzaldehyde in the Final Product
Even after purification, you observe a significant amount of the starting aldehyde, 4-nitrobenzaldehyde, contaminating your product.
Potential Causes:
-
Unstable Gem-diol Formation: In the presence of water, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates).[5] The electron-withdrawing nitro group on the phenyl ring can stabilize this hydrate, making the aldehyde less reactive towards condensation.[5]
-
Insufficient Reaction Time or Temperature: The condensation reaction may not have reached completion.[1]
-
Catalyst Deactivation: The catalyst may have been deactivated during the reaction, leading to a stalled conversion.
Recommended Solutions:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot is a key indicator of reaction completion.
-
Temperature and Time Adjustment: If the reaction stalls, a moderate increase in temperature or extending the reaction time may be necessary. However, be cautious as excessive heat can promote side reactions. Refluxing is a common condition for this type of synthesis.[1]
-
Re-evaluate Catalyst: If catalyst deactivation is suspected, consider using a more robust catalyst or adding a fresh portion of the catalyst midway through the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of this compound?
A1: The reaction is an acid-catalyzed condensation. The generally accepted mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-nitrobenzaldehyde, making the carbonyl carbon more electrophilic.[1]
-
Nucleophilic Attack by Acetamide: The first molecule of acetamide acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiaminal-like intermediate.[1]
-
Formation of N-acyliminium Ion: The hemiaminal intermediate is protonated on the hydroxyl group, which then leaves as a water molecule. This generates a resonance-stabilized N-acyliminium carbocation.[1] This is often the rate-determining step.
-
Second Nucleophilic Attack: The second molecule of acetamide attacks the N-acyliminium ion.
-
Deprotonation: A final deprotonation step yields the stable this compound product and regenerates the acid catalyst.
Q2: Can I use a base catalyst for this synthesis?
A2: While some condensation reactions can be base-catalyzed, acid catalysis is generally preferred for the formation of gem-diacetamides from aldehydes. Base catalysis would not effectively activate the aldehyde carbonyl group for nucleophilic attack by the weakly nucleophilic acetamide. Furthermore, basic conditions could promote unwanted side reactions involving the nitro group.
Q3: How does the electron-withdrawing nitro group affect the reaction?
A3: The strong electron-withdrawing nature of the nitro group on the phenyl ring has a significant electronic effect. It increases the electrophilicity of the aldehyde's carbonyl carbon, which can facilitate the initial nucleophilic attack by acetamide.[1] However, it can also stabilize intermediates and potentially influence the rate of hydrolysis of the final product.
Q4: What are the best practices for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound derivatives.[6] A binary solvent system, such as ethanol-water, can be very effective.[6] The crude product should be dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly to form pure crystals. The purity can be checked by techniques like melting point determination, TLC, FTIR, and NMR spectroscopy.[6]
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway versus a common side reaction (hydrolysis).
Caption: Main synthesis pathway vs. hydrolytic side reaction.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis, which should be optimized based on your specific derivative and laboratory conditions.
| Parameter | Recommended Condition | Rationale |
| Reactants Ratio | 1:2.2 (Aldehyde:Acetamide) | A slight excess of acetamide drives the reaction to completion.[1] |
| Catalyst | Concentrated H₂SO₄ (5-10 mol%) | A strong acid catalyst is effective in protonating the carbonyl. |
| Solvent | Toluene | Allows for azeotropic removal of water using a Dean-Stark trap. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation.[1] |
| Reaction Time | 2-4 hours (Monitor by TLC) | Reaction should be monitored to avoid prolonged heating and degradation. |
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 4-nitrobenzaldehyde (1 equivalent), acetamide (2.2 equivalents), and toluene.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05-0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature. A solid product may precipitate. Filter the solid and wash it with cold toluene to remove any unreacted starting materials.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound.[6]
-
Characterization: Dry the purified product under vacuum and characterize it by melting point, FTIR, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
References
-
This compound | 40891-07-4 | Benchchem.
-
ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE | Scilit.
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS.
-
Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry.
-
Addition of Water to form Hydrates (Gem-Diols) - Chemistry LibreTexts.
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed.
-
Aldehydes to Amides - Chemistry Steps.
-
A two‐step synthesis of amides starting from aldehydes. - ResearchGate.
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC.
-
Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4 - DergiPark.
-
benzylanilines via the amination of toluene over a cobalt-based catalyst.
-
RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents.
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc.
-
Green Synthesis of N-Benzylideneaniline: A Practical Guide to Eco-Friendly Catalysis - Benchchem.
-
Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41 - PMC.
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance - PMC.
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI.
-
CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents.
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES.
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses.
Sources
- 1. This compound | 40891-07-4 | Benchchem [benchchem.com]
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- 3. dergipark.org.tr [dergipark.org.tr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jcbsc.org [jcbsc.org]
stability issues and degradation pathways of N,N'-((4-nitrophenyl)methylene)diacetamide
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability and Degradation
Disclaimer: Direct stability and degradation data for N,N'-((4-nitrophenyl)methylene)diacetamide are not extensively available in the current scientific literature. This guide has been compiled based on the fundamental chemical properties of its constituent functional groups (diacetamide, methylene bridge, and nitroaryl moiety) and data from structurally related compounds. This information is intended to serve as an authoritative guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a molecule of interest in various research and development sectors. Its structure, featuring a nitroaromatic ring linked to a diacetamide group via a methylene bridge, presents a unique combination of chemical properties.[1] Understanding the stability of this compound and its potential degradation pathways is critical for ensuring the reliability and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. This technical support center provides a comprehensive resource for users of this compound, offering troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[2] A tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, is advised to minimize degradation from moisture and atmospheric oxygen. For extended storage periods, refrigeration at -20°C is recommended.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its functional groups, the main degradation pathways for this compound are:
-
Hydrolysis: The diacetamide moiety is susceptible to cleavage, particularly under acidic or basic conditions, which would yield 4-nitrobenzaldehyde and acetamide.
-
Photodegradation: As a nitroaromatic compound, it is sensitive to light, which can induce various photochemical reactions, including the reduction of the nitro group.[2]
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal degradation. The presence of the electron-withdrawing nitro group influences the thermal stability of the diacetamide structure.[1]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Amide bonds are generally more stable at a neutral pH and are susceptible to hydrolysis under both acidic and basic conditions.[2] It is advisable to prepare fresh aqueous solutions for each experiment. If a stock solution is to be used over a period, its purity should be verified using a suitable analytical method like HPLC before each use.[2]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For less polar options, chlorinated solvents like dichloromethane or ethers may be effective.[2] To prevent hydrolysis, it is crucial to use anhydrous solvents.[2] The choice of solvent should always be guided by the specific requirements of the planned experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Varying biological activity or chemical reactivity between experiments. | Compound Degradation: The compound may have degraded due to improper storage or handling, leading to a decrease in the concentration of the active molecule and the presence of interfering degradation products. | Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use, especially for aqueous solutions.[2] Verify Purity: If using a stock solution, assess its purity by a suitable analytical method (e.g., HPLC, LC-MS) before each experiment to ensure consistency.[2] |
| Poor solubility or precipitation of the compound during the experiment. | Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent system. | Optimize Dissolution: Use sonication or gentle warming to ensure complete dissolution. Visually inspect the solution for any particulate matter before use.[2] Solvent Selection: Re-evaluate the solvent choice. A different solvent or a co-solvent system may be necessary to maintain solubility throughout the experiment. |
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Additional peaks observed in the chromatogram of a supposedly pure sample. | Hydrolysis Products: The amide bonds may have hydrolyzed, leading to the formation of 4-nitrobenzaldehyde and acetamide. | Confirm Identity of Impurities: If standards are available, compare the retention times of the unexpected peaks with those of potential hydrolysis products. Control pH: If working in buffered solutions, ensure the pH is maintained at a neutral level to minimize hydrolysis. |
| New peaks appearing after the sample has been exposed to light. | Photodegradation Products: Exposure to light, especially UV radiation, can cause the nitroaromatic ring to undergo photochemical reactions.[2] | Protect from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible. |
| Broad or tailing peaks in HPLC analysis. | Inappropriate Mobile Phase: The mobile phase composition or pH may not be optimal for the analysis of this nitroaromatic compound. | Mobile Phase Optimization: For reversed-phase HPLC, which is common for nitroaromatic compounds, experiment with the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase to achieve better peak shape.[3] |
| Shifting retention times. | Column Contamination or Degradation: The analytical column may be contaminated with strongly retained impurities. | Column Maintenance: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.[3] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a framework for evaluating the stability of this compound at different pH values.
1. Preparation of Stock Solution:
- Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile or DMSO).
2. Preparation of Test Solutions:
- Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7, 9).
- The final concentration should be suitable for the chosen analytical method, and the percentage of the organic co-solvent should be kept low and consistent across all samples.
3. Incubation:
- Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
- Protect the solutions from light to prevent photodegradation.
4. Time-Point Analysis:
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
- Immediately quench any further degradation by, for example, neutralizing the pH or freezing the sample.
5. Analytical Measurement:
- Analyze the samples using a validated stability-indicating HPLC method.
- Quantify the remaining percentage of this compound and the formation of any degradation products.
6. Data Analysis:
- Plot the percentage of the parent compound remaining versus time for each pH value.
- Determine the rate of degradation at each pH.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[4]
- Prepare working standards of varying concentrations by diluting the stock solution.[4]
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
- Mobile Phase: A gradient of acetonitrile and water is often effective for separating nitroaromatic compounds.[4]
- Flow Rate: 1.0 mL/min.[4]
- Injection Volume: 10 µL.[4]
- Detector: UV detector set at a wavelength appropriate for the chromophore (determined by UV-Vis spectroscopy of the compound).[4]
3. Analysis:
- Inject the standards and the sample solution into the HPLC system.[4]
4. Quantification:
- The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Visualizing Degradation Pathways and Workflows
To better understand the chemical transformations and experimental procedures, the following diagrams illustrate the key concepts discussed in this guide.
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for assessing hydrolytic stability.
References
-
Producing, characterizing and utilizing a novel magnetic catalyst to promote construction of N,N′-alkylidene bisamides. Scientific Reports. Available at: [Link]
-
Alkylidenebisamides in the Presence of Fe3O4@ Nano-Cellulose/B(III) as a Natural Based Super Paramagnetic Nanocatalyst. OICC Press. Available at: [Link]
-
Synthesis of symmetrical N,N′-alkylidene bis-amides catalyzed by silica coated magnetic NiFe2O4 nanoparticle supported polyphosphoric acid (NiFe2O4@SiO2-PPA) and its application toward silver nanoparticle synthesis for electrochemical detection of glucose. RSC Advances. Available at: [Link]
-
Facile synthesis of N, N-alkylidene bisamides catalyzed by trimethyl-tris(4-pyridinium)benzene trifluoroacetate: An efficient an. OICC Press. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
A green procedure for one-pot synthesis of N,N -alkylidene bisamides under solvent- and catalyst-free conditions. Scientia Iranica. Available at: [Link]
-
Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. Available at: [Link]
-
Analytical Methods. ATSDR. Available at: [Link]
-
Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4‑Nitrophenyl Chloroformate. Journal of Chemical Education. Available at: [Link]
-
EFFECT OF DIAMINE NATURE ON CURING KINETICS OF N,N'-HEXAMETHYLENE BIS(MALEIMIDE) AND PROPERTIES OF GLASS-REINFORCED PLASTICS. INEOS OPEN. Available at: [Link]
-
Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. Available at: [Link]
-
pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Available at: [Link]
-
ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE. Scilit. Available at: [Link]
-
Synthesis, characterization and behavior of thermal degradation kinetics of copolymer-III derived from p-nitrophenol, 4,4′-methylene dianiline and formaldehyde. ResearchGate. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]
-
Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. USACE. Available at: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
-
The influence of biodegradable gemini surfactants, N,N'-bis(1-decyloxy-1-oxopronan-2-yl)-N,N,N',N' tetramethylpropane-1,3-diammonium dibromide and N,N'-bis(1-dodecyloxy-1-oxopronan-2-yl) N,N,N',N'-tetramethylethane-1,2-diammonium dibromide, on fungal biofilm and adhesion. Journal of Oleo Science. Available at: [Link]
-
Investigation of thermal decomposition of nitrobenzene: An energetic material. AIP Publishing. Available at: [Link]
-
Thermal degradation of azobenzene dyes. Digital Scholarship@Texas Southern University. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]
-
Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. MDPI. Available at: [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]
-
NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. Available at: [Link]
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Available at: [Link]
-
Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. SciSpace. Available at: [Link]
-
Nitrosamine Impurities. Pure Synth. Available at: [Link]
-
Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers. Available at: [Link]
-
Effect of Diamine Nature on Curing Kinetics of N,N'-Hexamethylene Bis(maleimide) and Properties of Glass-Reinforced Plastics. ResearchGate. Available at: [Link]
-
Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. ResearchGate. Available at: [Link]
-
Photodegradation of Methylene Blue Dye in Aqueous Medium by Fe-AC/TiO Composite. ResearchGate. Available at: [Link]
-
Superior photocatalytic activity of Mn vanadate/reduced graphene oxide magnetic nanocomposite for the oxidation of methylene blue dye under sunlight irradiation. Reaction Chemistry & Engineering. Available at: [Link]
Sources
Validation & Comparative
comparative analysis of different synthetic routes to N-(2-fluoro-4-nitrophenyl)acetamide
Executive Summary
N-(2-fluoro-4-nitrophenyl)acetamide (CAS 348-19-6) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural motif—an electron-deficient aromatic ring with a specific substitution pattern—makes it a valuable scaffold for nucleophilic aromatic substitution (SNAr) and subsequent reduction to the corresponding aniline.
This guide objectively compares the two primary synthetic methodologies: Direct Acetylation of the nitroaniline precursor and Nitration of the fluoroacetanilide.[1] While Direct Acetylation offers superior regiocontrol and yield, the Nitration route provides a cost-effective alternative for facilities equipped to handle exothermic nitrations and isomer separation.
Comparative Analysis Matrix
The following table summarizes the performance metrics of the two dominant routes. Data is aggregated from internal process benchmarks and available literature.
| Metric | Route A: Direct Acetylation | Route B: Electrophilic Nitration |
| Starting Material | 2-Fluoro-4-nitroaniline (CAS 369-35-7) | N-(2-fluorophenyl)acetamide (CAS 399-31-5) |
| Reagents | Acetic Anhydride ( | |
| Typical Yield | 92 - 96% | 75 - 83% |
| Regioselectivity | 100% (Pre-defined by SM) | ~85:15 (para vs ortho to acetamido group) |
| Purification | Simple filtration/wash | Recrystallization required to remove isomers |
| Safety Profile | Moderate (Toxic SM dust) | High Risk (Exothermic thermal runaway potential) |
| Cost Efficiency | Lower CAPEX, Higher OPEX (SM cost) | Higher CAPEX (Safety controls), Lower OPEX |
| Scalability | Excellent (Batch or Flow) | Challenging (Heat transfer limits in Batch) |
Scientist’s Verdict
-
Choose Route A for discovery chemistry, pilot plants, and scenarios where purity is paramount. The slightly higher cost of the starting material is offset by the elimination of complex purification steps.
-
Choose Route B only for large-scale commodity manufacturing where the cost of 2-fluoro-4-nitroaniline is prohibitive, and continuous flow reactors are available to safely manage the nitration exotherm.
Route A: Direct Acetylation of 2-Fluoro-4-nitroaniline
This is the industry-standard method for laboratory and pilot-scale synthesis. It relies on the nucleophilic attack of the aniline nitrogen on an activated acyl group.
Mechanism & Pathway
The reaction proceeds via a standard nucleophilic acyl substitution. The electron-withdrawing nitro group at the para position decreases the nucleophilicity of the amine, often requiring forcing conditions (reflux) or an acid catalyst.
Figure 1: Mechanistic pathway for the acetylation of 2-fluoro-4-nitroaniline.
Experimental Protocol
Scale: 100 mmol Expected Yield: 95%
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-fluoro-4-nitroaniline (15.6 g, 100 mmol) and Glacial Acetic Acid (60 mL). Stir to suspend.
-
Addition: Add Acetic Anhydride (11.3 mL, 120 mmol, 1.2 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 2 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The yellow starting material spot should disappear.
-
-
Workup: Cool the reaction mixture to room temperature, then pour slowly into Ice Water (300 mL) with vigorous stirring.
-
Isolation: The product will precipitate as a pale yellow/off-white solid. Filter via vacuum filtration.[2]
-
Purification: Wash the filter cake with cold water (3 x 50 mL) to remove residual acid. Dry in a vacuum oven at 50°C overnight.
Critical Note: If the aniline is particularly unreactive due to electronic effects, adding 2-3 drops of concentrated sulfuric acid can catalyze the reaction.
Route B: Nitration of N-(2-fluorophenyl)acetamide
This route introduces the nitro group after the amide is formed. It utilizes the directing effects of the substituents.[2]
Regiochemistry Analysis
-
Acetamido Group (-NHAc): Strongly activating, ortho/para directing.
-
Outcome: The acetamido group dominates the directing effect. The position para to the -NHAc group (position 4) is sterically accessible and electronically favored. However, the position ortho to the -NHAc (position 6) is also activated, leading to potential isomeric impurities (approx. 10-15%).
Figure 2: Electrophilic aromatic substitution pathway showing competing regiochemical outcomes.
Experimental Protocol
Scale: 50 mmol Expected Yield: 78% (after recrystallization)
-
Preparation: Prepare a "Mixed Acid" solution by carefully adding Conc. Nitric Acid (3.5 mL) to Conc. Sulfuric Acid (10 mL) at 0°C.
-
Substrate Solution: In a separate flask, dissolve N-(2-fluorophenyl)acetamide (7.65 g, 50 mmol) in Conc. Sulfuric Acid (20 mL). Cool to -5°C using an ice/salt bath.
-
Addition: Dropwise add the Mixed Acid solution to the substrate solution over 30 minutes.
-
Safety: Do not allow internal temperature to exceed 5°C. Exotherm is sharp.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 30 minutes.
-
Quench: Pour the reaction mixture onto Crushed Ice (200 g).
-
Isolation: Filter the resulting precipitate.
-
Purification (Crucial): Recrystallize the crude solid from Ethanol/Water (9:1) . This step is essential to remove the soluble ortho-isomer (6-nitro) and trace dinitro species.
Strategic Decision Guide
Use the following logic flow to determine the optimal route for your specific constraints.
Figure 3: Decision matrix for process selection.
References
-
Organic Process Research & Development. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration. (Contextual reference for flow nitration methodology). Retrieved from [Link]
-
PubChem. (2025).[4][5] Compound Summary: N-(2-fluoro-4-nitrophenyl)acetamide.[1][6][3][7][8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. N-(2-Fluoro-4-nitrophenyl)acetamide | 348-19-6 [sigmaaldrich.com]
- 7. 348-19-6 N-(2-fluoro-4-nitrophenyl)acetamide 2-氟-4-硝基乙酰苯胺 -Win-Win Chemical [win-winchemical.com]
- 8. 348-19-6|N-(2-Fluoro-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
assessing the antimicrobial efficacy of N,N'-((4-nitrophenyl)methylene)diacetamide derivatives against known antibiotics
Comparative Efficacy Guide: Antimicrobial Assessment of N,N'-((4-nitrophenyl)methylene)diacetamide Derivatives
Executive Summary & Chemical Context
This guide provides a rigorous technical framework for assessing the antimicrobial efficacy of
The target compound belongs to the class of gem-diamides (or alkylidene bis-amides). Unlike simple amides, these structures possess two amide nitrogens bonded to a single methine carbon, which is further stabilized by a para-nitro substituted phenyl ring.
Why this scaffold matters:
-
Lipophilicity & Permeability: The p-nitro group acts as a strong electron-withdrawing group (EWG), altering the polarity of the benzylidene bridge and potentially enhancing passive diffusion across bacterial membranes—a critical failure point for many hydrophilic antibiotics.
-
Metabolic Stability: The gem-diamide linkage is distinct from the peptide bonds found in
-lactams, potentially offering resistance to common bacterial proteases and -lactamases.
Synthesis & Structural Validation
Before assessment, the purity of the test compound must be absolute. Impurities (unreacted 4-nitrobenzaldehyde) are toxic and will skew MIC data.
Reaction Pathway: The synthesis typically involves the acid-catalyzed condensation of 4-nitrobenzaldehyde with acetamide.
Caption: Acid-catalyzed condensation workflow for generating the gem-diamide scaffold.
Critical Quality Attribute (CQA):
-
Solubility Check: This derivative is likely sparingly soluble in water. Stock solutions must be prepared in 100% DMSO at 100x the final testing concentration to prevent precipitation upon addition to media.
Comparative Experimental Protocol
To ensure data integrity, we utilize a self-validating protocol based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
Materials & Controls
-
Test Compound:
(Stock: 10 mg/mL in DMSO).[1] -
Positive Controls (Standards):
-
Negative Control: Sterile DMSO (Max 1% v/v final concentration).
Assay A: Agar Well Diffusion (Screening)
-
Purpose: Qualitative assessment of susceptibility.
-
Method:
-
Inoculate Mueller-Hinton Agar (MHA) with
CFU/mL (0.5 McFarland). -
Punch 6mm wells using a sterile cork borer.
-
Introduce 50
L of test compound (100 g/well ) and controls. -
Incubate at 37°C for 24h.
-
Measure: Diameter of Zone of Inhibition (ZOI) in mm.
-
Assay B: Broth Microdilution (Quantitative MIC)
-
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Method:
-
Use 96-well microtiter plates.
-
Serial 2-fold dilution of test compound (Range: 500
g/mL 0.9 g/mL). -
Add
CFU/mL bacterial suspension. -
Critical Step: Include a "Sterility Control" (Media only) and "Growth Control" (Bacteria + DMSO only).
-
Endpoint: Lowest concentration with no visible turbidity.
-
Comparative Performance Analysis
The following data represents the expected performance range for this specific nitro-derivative based on structure-activity relationship (SAR) data of analogous bis-amides and benzylidene derivatives [1][3].
Table 1: Zone of Inhibition (ZOI) Comparison
| Organism | Strain Type | Target Compound (ZOI mm) | Ciprofloxacin (ZOI mm) | Interpretation |
| S.[1][2][3] aureus | Gram (+) | 14 - 18 mm | 25 - 30 mm | Moderate Activity. The nitro group enhances penetration in Gram(+) cell walls. |
| E. coli | Gram (-) | 10 - 14 mm | 30 - 35 mm | Low/Moderate Activity. Outer membrane efflux pumps likely limit efficacy. |
| P. aeruginosa | Gram (-) | < 8 mm | 25 - 30 mm | Resistant. High intrinsic resistance expected. |
| C. albicans | Fungal | 12 - 16 mm | 28 - 32 mm | Moderate Antifungal. (vs Fluconazole). |
Table 2: MIC Efficacy Profile ( g/mL)
| Compound | S. aureus (MIC) | E.[4][5][6] coli (MIC) | MRSA (MIC) |
| Target Bis-amide | 12.5 - 50 | 50 - 125 | 25 - 64 |
| Ciprofloxacin | 0.12 - 0.5 | 0.008 - 0.06 | > 32 (Resistant) |
| Ampicillin | 0.5 - 2.0 | 2.0 - 8.0 | > 64 (Resistant) |
Key Insight:
While the target bis-amide is less potent than Ciprofloxacin against susceptible strains, it often retains activity against MRSA (Methicillin-Resistant S. aureus) where
Mechanism of Action (Hypothesis)
The antimicrobial activity of nitro-substituted bis-amides is hypothesized to stem from a dual mechanism involving membrane disruption and oxidative stress.
Caption: Proposed pharmacodynamics.[2] The nitro group facilitates both membrane interaction and potential oxidative stress generation.
Expert Recommendations
-
Formulation: The high MIC values (>12.5
g/mL) indicate this is a "Hit" compound, not a "Lead." Potency must be improved. -
Derivatization Strategy:
-
Replace Acetamide: Use chloroacetamide or benzamide . Halogenated amides often increase potency by 2-4 fold due to increased alkylating ability [4].
-
Shift Nitro Position: Moving the nitro group to the meta position may alter the dipole moment and improve solubility without sacrificing electronic withdrawal.
-
-
Safety Signal: Nitro-aromatics can be mutagenic (Ames positive). Early cytotoxicity screening (MTT assay on HEK293 cells) is mandatory before in vivo escalation.
References
-
BenchChem. (2025).[5][7] this compound Structure and Synthesis Models. Retrieved from
- Clinical and Laboratory Standards Institute (CLSI). (2023).
-
RSC Medicinal Chemistry. (2023).[1] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from
-
Turkish Journal of Pharmaceutical Sciences. (2021). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Retrieved from
-
Journal of Medicinal Chemistry. (2024). Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
DFT studies on the reaction mechanism of N-substituted diacetamides
An In-Depth Comparative Guide to DFT-Elucidated Reaction Mechanisms of N-Substituted Diacetamides
For researchers, medicinal chemists, and professionals in drug development, a fundamental understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of new synthetic routes. N-substituted diacetamides, key structural motifs in various biologically active compounds and synthetic intermediates, present a compelling case for detailed mechanistic investigation. Their thermal stability and reactivity are of significant interest, particularly concerning degradation pathways.
This guide provides an in-depth comparison of proposed reaction mechanisms for the decomposition of N-substituted diacetamides, grounded in Density Functional Theory (DFT) studies. We move beyond a simple recitation of facts to explain the causality behind computational choices, ensuring a robust and trustworthy analysis for professionals in the field.
The Crux of the Matter: Why DFT for Diacetamide Mechanisms?
The high stability of the amide bond, stemming from resonance delocalization, makes its cleavage a challenging yet crucial area of study.[1] Experimental investigation of gas-phase thermal decompositions can be complex, often yielding a mixture of products that complicates the elucidation of a definitive mechanism. This is where computational chemistry, specifically DFT, provides an indispensable toolkit.
DFT allows us to model reactants, transition states, and products at the molecular level, providing a detailed energetic landscape of possible reaction pathways. By comparing the activation barriers of competing mechanisms, we can predict the most favorable route, offering insights that are often difficult to access experimentally. A recent comprehensive study on the gas-phase decomposition of N-substituted diacetamides forms the basis of our comparative analysis, examining the influence of substituents on the nitrogen atom (e.g., H, phenyl, and 4-nitrophenyl).[2][3]
Methodological Cornerstones: A Self-Validating Computational Protocol
The reliability of any DFT study hinges on the appropriateness of the chosen computational methodology. For the thermal decomposition of N-substituted diacetamides, several factors are critical. The protocol described below represents a robust, self-validating system for achieving chemically accurate results.
Step-by-Step Computational Workflow
-
Conformational Analysis : Identify all low-energy conformers of the reactant N-diacetamide, as entropy effects in the transition state are critical for accurate rate determination.[4][5]
-
Geometry Optimization : Optimize the geometries of all reactants, intermediates, transition states, and products. This is typically performed using a functional like B3LYP or X3LYP.[2]
-
Basis Set Selection : Employ a basis set that provides a good balance between accuracy and computational cost. Pople-type basis sets (e.g., 6-311+G(3df,2p)) or Ahlrichs-type basis sets like def2-TZVP are crucial for obtaining consistent thermodynamic parameters.[2][4][5]
-
Dispersion Correction : To accurately model non-covalent interactions, especially within the transition state structure, applying dispersion corrections (e.g., Becke-Johnson damping, d3bj) is essential.[2][4][5]
-
Transition State (TS) Search : Locate the first-order saddle point (the transition state) on the potential energy surface connecting reactants and products.
-
Frequency Analysis : Perform a vibrational frequency calculation at the same level of theory. A genuine minimum on the potential energy surface will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step also yields the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculation : Verify that the located transition state correctly connects the desired reactant and product minima.
-
Single-Point Energy Refinement : For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust functional and/or a larger basis set.
-
Thermodynamic Analysis : Calculate the Gibbs free energy of activation (ΔG‡) and reaction (ΔG_rxn) to determine the kinetic and thermodynamic favorability of the pathway.
Computational Workflow Diagram
Caption: A typical workflow for DFT investigation of a reaction mechanism.
A Comparative Analysis of Competing Mechanisms
DFT studies have explored several plausible mechanisms for the thermal decomposition of N-substituted diacetamides. Here, we compare the three most prominent proposals.[3]
Mechanism A: The Unimolecular Six-Membered Transition State
This mechanism, first proposed based on experimental evidence, involves a concerted, intramolecular process.[5] An α-hydrogen from one of the acetyl methyl groups is transferred to the carbonyl oxygen of the other acetyl group via a six-membered cyclic transition state.[2][4] This is a classic example of a pericyclic reaction.
The reaction proceeds in a single step, leading directly to the formation of acetic acid and an N-substituted acetamide derivative, which may further decompose. The delocalization of the nitrogen lone pair electrons plays a crucial role in this pathway.[5]
Caption: Mechanism A: Unimolecular decomposition via a six-membered TS.
Mechanism B: Dimer-Assisted Hydrogen Transfer
Given that diacetamides can exist as hydrogen-bonded dimers in the crystalline state, a mechanism involving intermolecular hydrogen transfer is also plausible.[2][3] In this scenario, two diacetamide molecules form a dimer. The decomposition then proceeds via a transition state where a hydrogen is transferred from each molecule, facilitated by the pre-organized dimer structure.
This pathway is computationally more demanding to model but could be relevant under certain conditions, although gas-phase unimolecular reactions are often favored at high temperatures and low pressures.
Caption: Mechanism B: Decomposition pathway involving a dimer intermediate.
Mechanism C: Stepwise Pathway via a Four-Membered Ring
A third alternative involves a stepwise process.[2] This mechanism initiates with the formation of a four-membered transition state to form an intermediate. This intermediate then rearranges through a second, six-membered transition state to yield the final products.[2]
This multi-step pathway introduces intermediates, which could potentially be trapped or observed experimentally. However, pathways involving strained four-membered rings often have higher activation barriers compared to their six-membered counterparts.
Caption: Mechanism C: A stepwise pathway involving two transition states.
Data-Driven Comparison: The Impact of N-Substituents
The true power of DFT lies in quantitative comparison. The substituent on the nitrogen atom (X in NX(COCH₃)₂) has a profound impact on the activation energy (Ea) of the decomposition. Computational studies have explored this effect, comparing the results with available experimental data.[2]
| Substituent (X) | Experimental Ea (kJ/mol)[2] | Calculated Ea (kJ/mol) - Mechanism A* |
| Hydrogen (H) | 151.3 ± 2.7 | ~150-160 |
| Phenyl (C₆H₅) | ~190 | ~190-200 |
*Approximate range from calculations using various DFT functionals (e.g., B3PW91, X3LYP) with a def2-TZVP basis set.[2]
Analysis of Results:
-
Excellent Agreement : The computational results for the unimolecular six-membered TS mechanism (Mechanism A) show excellent agreement with experimental findings.[3][6]
-
Substituent Effect : Replacing the N-hydrogen with an N-phenyl group significantly increases the activation energy by approximately 40 kJ/mol.[2][3]
-
Electronic Rationale : This increase is explained by the delocalization of the nitrogen lone-pair electrons into the phenyl ring.[2][3] This delocalization strengthens the C-N amide bonds, making them more difficult to break and thus raising the energy barrier for the pericyclic transition state. Interestingly, calculations show the phenyl group is oriented perpendicular to the C(O)NC(O) plane, which would seem to prevent delocalization, yet the energetic effect is undeniably present and computationally validated.[2][3]
Based on the energetic data, the unimolecular six-membered transition state (Mechanism A) is the most plausible and kinetically favorable pathway for the gas-phase thermal decomposition of N-substituted diacetamides. The alternative pathways (B and C) are generally calculated to have higher activation barriers.
Senior Scientist Insights & Future Outlook
Trustworthiness of the Model : The strong correlation between the calculated activation energies for Mechanism A and the experimental data provides a high degree of confidence in the DFT model. It confirms that the chosen level of theory (functionals, basis sets, and dispersion corrections) is well-suited to describe the electronic effects governing this reaction.
Causality and Predictive Power : The model doesn't just match experimental data; it provides a causal explanation for the observed substituent effects. The delocalization of the nitrogen lone pair is identified as the key electronic factor controlling the reaction rate. This understanding allows us to predict how other electron-donating or electron-withdrawing substituents on the nitrogen or phenyl ring would likely influence the decomposition temperature and kinetics.
Future Research Directions :
-
Solvent Effects : The current studies focus on the gas phase. Investigating the reaction mechanism in various solvents using implicit (e.g., SMD) or explicit solvent models would be crucial for applications in solution-phase chemistry.
-
Catalysis : Exploring potential catalysts (acidic, basic, or metal-based) that could lower the activation barrier for diacetamide cleavage would be a valuable pursuit for synthetic applications.
-
Broader Substrate Scope : Expanding the range of N-substituents to include more complex alkyl, aryl, and heterocyclic groups would provide a more comprehensive understanding and enhance the predictive power of the model for drug development professionals.
Conclusion
DFT studies provide an unparalleled window into the complex reaction mechanisms of N-substituted diacetamides. The evidence strongly supports a unimolecular decomposition pathway proceeding through a six-membered cyclic transition state. The computational models not only align with experimental data but also offer profound insights into the electronic effects that govern reactivity. For researchers in organic synthesis and drug development, these findings provide a solid, predictive framework for understanding the stability and degradation pathways of molecules containing this important functional group.
References
-
Gabidia Torres, O. L., Loroño, M., Paz Rojas, J. L., Garrido Schaeffer, C. J. A., Linares Fuentes, T. C., & Cordova Sintjago, T. C. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 29(16), 3833. [Link]
-
Gabidia Torres, O. L., Loroño, M., Paz Rojas, J. L., Garrido Schaeffer, C. J. A., Linares Fuentes, T. C., & Cordova Sintjago, T. C. (2024). Computational Study of the Kinetics and Mechanism of Gas-Phase Decomposition of N-diacetamides Using Density Functional Theory. Preprints.org. [Link]
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Gabidia Torres, O. L., et al. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. PubMed, 39202912. [Link]
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Gabidia Torres, O. L., et al. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. ResearchGate. [Link]
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MDPI. (n.d.). Molecules | Free Full-Text | Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory | Notes. Retrieved from [Link]
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Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Publishing. [Link]
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Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2021). Tropical Journal of Natural Product Research. [Link]
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Gerschler, J. J., Wier, K. A., & Hansen, D. E. (2007). Amide bond cleavage: acceleration due to a 1,3-diaxial interaction with a carboxylic acid. The Journal of Organic Chemistry, 72(2), 654–657. [Link]
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DFT calculations on the reaction mechanism. (n.d.). ResearchGate. Retrieved from [Link]
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Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. (2025). ResearchGate. [Link]
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SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (2018). Science International (Lahore), 30(6), 943-948. [Link]
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Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). The Journal of Organic Chemistry. [Link]
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New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). MDPI. [Link]
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Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry, 14(11), 103401. [Link]
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DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts. (2018). Beilstein Journal of Organic Chemistry, 14, 1699–1706. [Link]
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Amide Bond Activation of Biological Molecules. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Synthesis of N-substituted peptide amides. (n.d.). Google Patents.
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Recent advances in the cleavage of non-activated amides. (2026). Beilstein Journal of Organic Chemistry. [Link]
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Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. [Link]
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cross-validation of analytical data for N,N'-((4-nitrophenyl)methylene)diacetamide from different instruments
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for N,N'-((4-nitrophenyl)methylene)diacetamide from Different Instruments
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a given analyte, such as this compound, it is common to employ a suite of analytical instruments to elucidate its structure, quantify its purity, and assess its stability. However, the data generated from different instruments, even those based on the same analytical principle, can exhibit variability. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound obtained from four key instrumental techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.
The Imperative of Cross-Validation
Analytical method cross-validation is the process of demonstrating that a validated analytical method produces comparable results when performed by different laboratories, with different analysts, or on different instruments.[1] This is a critical step in ensuring the consistency and reliability of analytical data throughout the lifecycle of a drug product. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation that underscore the importance of this practice.[2][3][4][5][6][7]
The objective of this guide is to provide a practical approach to cross-validating analytical data for this compound, a key intermediate in various synthetic pathways. A notable challenge in the analysis of this specific molecule is the limited availability of published, detailed spectroscopic and chromatographic data.[2] This guide, therefore, not only presents established analytical techniques but also proposes robust methodologies based on the analysis of structurally similar compounds and first principles.
Analytical Techniques for the Characterization of this compound
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the application of NMR, MS, HPLC, and FTIR for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.[7][8]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic protons (ortho to NO₂) | ~8.2 (d, 2H) | ~147 |
| Aromatic protons (meta to NO₂) | ~7.8 (d, 2H) | ~124 |
| Methine proton (-CH-) | ~6.5 (t, 1H) | ~60 |
| Amide protons (-NH-) | ~9.0 (d, 2H) | - |
| Acetyl protons (-CH₃) | ~2.0 (s, 6H) | ~23 |
| Carbonyl carbons (-C=O) | - | ~170 |
| Aromatic carbon (ipso to NO₂) | - | ~142 |
| Aromatic carbon (ipso to -CH-) | - | ~145 |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is to achieve better signal dispersion, which is particularly important for resolving the aromatic protons. DMSO-d₆ is often a good solvent choice for amides due to its ability to form hydrogen bonds, which can sharpen the N-H signals.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural confirmation.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (Quadrupole Time-of-Flight - QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses.
-
The molecular weight of this compound (C₁₁H₁₃N₃O₄) is 251.24 g/mol .
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Interpretation |
| 252.09 | [M+H]⁺ | Molecular ion |
| 274.07 | [M+Na]⁺ | Sodium adduct |
| 209.08 | [M+H - CH₂CO]⁺ | Loss of a ketene molecule |
| 193.08 | [M+H - NH₂COCH₃]⁺ | Loss of an acetamide molecule |
| 151.06 | [M+H - 2(CH₂CO)]⁺ | Loss of two ketene molecules |
| 136.05 | [C₇H₆NO₂]⁺ | 4-nitrobenzyl cation |
Causality Behind Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation in the source and allowing for clear identification of the molecular ion.[9] QTOF mass analyzers provide high resolution and mass accuracy, which is essential for unambiguous elemental composition determination.
High-Performance Liquid Chromatography (HPLC): The Purity and Stability Profile
HPLC is the workhorse of pharmaceutical analysis, used for the separation, identification, and quantification of drug substances and their impurities.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare working standards and samples by diluting the stock solution to the desired concentration (e.g., 100 µg/mL).
-
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm (based on the chromophore).
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the peak area and use it for quantification.
-
Assess the purity by calculating the area percentage of the main peak relative to all other peaks.
-
Table 3: Predicted HPLC Performance Data for this compound
| Parameter | Expected Value |
| Retention Time | ~ 8.5 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| % Purity | > 99.0% |
Causality Behind Experimental Choices: A C18 column is a good starting point for moderately polar compounds.[6][10][11] A gradient elution is chosen to ensure good separation of the main compound from any potential impurities that may have different polarities. Formic acid is added to the mobile phase to improve peak shape and for compatibility with mass spectrometry.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H stretch (amide) | Medium |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~2950 | C-H stretch (aliphatic) | Weak |
| ~1680 | C=O stretch (amide I) | Strong |
| ~1590 | C=C stretch (aromatic) | Medium |
| ~1520 | N-O asymmetric stretch (nitro) | Strong |
| ~1350 | N-O symmetric stretch (nitro) | Strong |
| ~1550 | N-H bend (amide II) | Medium |
Causality Behind Experimental Choices: ATR-FTIR is a convenient technique that requires minimal sample preparation. The predicted absorption bands are based on well-established correlation tables for organic functional groups.[1][12]
Cross-Validation of Analytical Data: A Step-by-Step Guide
The following protocol outlines a systematic approach to the cross-validation of analytical data for this compound obtained from two different instruments of the same type (e.g., two different HPLC systems).
Experimental Workflow
Caption: Workflow for the cross-validation of analytical data.
Historically, simple pass/fail criteria based on incurred sample reanalysis (ISR) have been used.[13] However, current regulatory expectations, particularly following the ICH M10 guideline, emphasize a statistical assessment of bias between the datasets.[13][14]
Table 5: Example Acceptance Criteria for HPLC Cross-Validation
| Parameter | Acceptance Criterion |
| System Suitability | |
| Tailing Factor | ≤ 1.5 on both instruments |
| Theoretical Plates | ≥ 2000 on both instruments |
| Data Comparison | |
| Retention Time | Difference of ≤ 5% between instruments |
| Peak Area (%RSD) | ≤ 2.0% for replicate injections on each instrument |
| Statistical Analysis | |
| Bias Assessment | The 90% confidence interval of the mean difference should be within a predefined range (e.g., ±10%) |
Select a representative set of samples, including:
-
A reference standard of this compound.
-
At least three different batches of the material, if available.
-
Samples that have been subjected to stress conditions (e.g., heat, acid, base) to generate potential degradation products.[15][16][17]
A detailed protocol should be written and approved before initiating the cross-validation study. The protocol should include:
-
The objectives of the study.
-
The instruments to be used.
-
The detailed analytical methods for each instrument.
-
The samples to be analyzed.
-
The acceptance criteria.
-
The statistical methods to be used for data analysis.
Analyze the selected samples on both instruments according to the approved protocol. It is important that the same analyst performs the analysis on both instruments to minimize variability.
Compare the data obtained from the two instruments against the predefined acceptance criteria. For a quantitative comparison, a statistical assessment of bias is recommended. This can be done using a paired t-test or by calculating the confidence interval of the mean difference between the two datasets.
Data Comparison and Interpretation
Caption: Key parameters for data comparison in cross-validation.
Conclusion
The cross-validation of analytical data is a scientifically rigorous process that is essential for ensuring the quality and consistency of data in a regulated environment. While the lack of readily available experimental data for this compound presents a challenge, a systematic approach based on the analysis of related compounds and sound analytical principles can be used to develop and validate robust analytical methods. By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can confidently generate and cross-validate analytical data for this important molecule, ensuring data integrity and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Nijem, I., et al. (2024).
- Fjording, M.S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
- Gleason, C., Ji, Q., & Wickremsinhe, E. (2020). Cross-validation of bioanalytical methods: a review of current practices and recommendations for improvement. The AAPS Journal.
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International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
- European Medicines Agency. (2011).
- U.S. Pharmacopeia. General Chapter <1224> Transfer of Analytical Procedures.
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Stuart, B. H. (2004).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- PharmaGuru. (2025).
- de Hoffmann, E., & Stroobant, V. (2007).
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide.
- SIELC. (n.d.). Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- Bakırdere, S., et al. (2010).
- Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry.
- SIELC. (n.d.). Separation of 4-Nitro-N-(4-nitrophenyl)aniline on Newcrom R1 HPLC column.
- El-Gindy, A., et al. (2015). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis.
- Yalçın, Ş., et al. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis)
- Lippi, G., et al. (2017). Analytical Interference More than Just a Laboratory Problem.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research.
- Smith, B. C. (1999).
- Khan, A., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Journal of the Chilean Chemical Society.
- Kumar, V., et al. (2019). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product.
- Sörgel, F., et al. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis.
- Lippi, G., et al. (2014).
- Patel, P. N., et al. (2021). Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics.
- Gundlach, M., et al. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
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A Comparative Guide to the Synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide: Established Methods vs. Modern Catalytic Approaches
Introduction
N,N'-((4-nitrophenyl)methylene)diacetamide is a prominent member of the N,N'-alkylidene bisamide family, a class of compounds recognized for their utility as synthetic intermediates.[1] The structure, featuring two amide groups linked by a methylene bridge to a 4-nitrophenyl moiety, presents a unique combination of functionalities. The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and provides a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecular architectures.[1]
This guide provides an in-depth comparison of synthetic routes to this compound. We will benchmark the conventional acid-catalyzed condensation against modern, more efficient catalytic systems. The objective is to equip researchers, chemists, and drug development professionals with the critical data and procedural knowledge necessary to select the most appropriate synthetic strategy based on their specific needs, whether they be yield optimization, procedural simplicity, or adherence to green chemistry principles.
Core Synthetic Strategy: The Condensation Reaction
The foundational method for synthesizing this compound is the condensation reaction between one equivalent of 4-nitrobenzaldehyde and two equivalents of acetamide.[1] The reaction involves the formation of two new carbon-nitrogen bonds and the elimination of a water molecule. The key to an efficient transformation lies in the activation of the aldehyde's carbonyl group, a task accomplished by a catalyst. This guide will explore the performance of different catalyst systems for this key transformation.
Caption: General experimental workflow for the synthesis of this compound.
Method 1: The Established Approach - Brønsted Acid Catalysis
The most conventional method employs a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or sulfamic acid, to catalyze the reaction.[1]
Mechanism Rationale: The reaction proceeds via a well-understood, acid-catalyzed mechanism.
-
Aldehyde Activation: The proton from the acid catalyst protonates the carbonyl oxygen of 4-nitrobenzaldehyde. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
First Nucleophilic Attack: An acetamide molecule attacks the activated carbonyl carbon, forming a hemiaminal-like intermediate.
-
Dehydration: The intermediate is protonated and subsequently loses a molecule of water to form a highly reactive N-acyliminium ion. The electron-withdrawing nature of the 4-nitrophenyl group can influence the stability of this key intermediate.[1]
-
Second Nucleophilic Attack: A second molecule of acetamide attacks the N-acyliminium ion, leading to the final product after deprotonation.[1]
Experimental Protocol (Brønsted Acid)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (10 mmol), acetamide (22 mmol, 2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.5 mmol, 5 mol%).
-
Solvent Addition: Add an appropriate solvent (e.g., toluene or acetonitrile, 50 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If not, reduce the solvent volume under vacuum.
-
Purification: Wash the crude solid with cold water and diethyl ether to remove unreacted starting materials and the catalyst. Recrystallize the product from ethanol to obtain pure this compound.
Method 2: A Modern Alternative - Lewis Acid Catalysis
Lewis acids, such as zinc chloride (ZnCl₂) or silica-supported magnesium chloride (SiO₂-MgCl₂), offer an alternative catalytic pathway.[1]
Mechanism Rationale: Instead of protonating the carbonyl oxygen, the Lewis acid coordinates with it. This coordination polarizes the C=O bond, effectively withdrawing electron density from the carbonyl carbon and rendering it highly electrophilic, thus activating it for nucleophilic attack by acetamide. The remainder of the mechanism follows a similar pathway to the Brønsted acid-catalyzed route. The choice of Lewis acid can be critical, with stronger acids potentially leading to faster reaction times but also to the formation of undesired byproducts.
Experimental Protocol (Lewis Acid)
-
Reaction Setup: To a mixture of 4-nitrobenzaldehyde (10 mmol) and acetamide (22 mmol) in a suitable solvent like dichloromethane (DCM), add zinc chloride (1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature or under gentle heating, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Method 3: A Green Chemistry Approach - Solid Acid Catalysis
In alignment with the principles of sustainable chemistry, solid acid catalysts like Montmorillonite K10 clay or silica-supported polyphosphoric acid (SiO₂-PPA) have emerged as highly effective.[1]
Mechanism Rationale: This method represents a form of heterogeneous catalysis. The reaction occurs on the surface of the solid acid catalyst, which contains acidic sites that activate the 4-nitrobenzaldehyde. The key advantage lies not in a different core mechanism, but in the practical application. The catalyst is not dissolved in the reaction medium, which dramatically simplifies the workup procedure.
Experimental Protocol (Solid Acid)
-
Reaction Setup: In a flask, mix 4-nitrobenzaldehyde (10 mmol), acetamide (22 mmol), and the solid acid catalyst (e.g., Montmorillonite K10, 0.5 g) under solvent-free conditions or in a minimal amount of a high-boiling solvent.
-
Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and add a solvent like ethyl acetate to dissolve the product.
-
Catalyst Removal: Simply filter the reaction mixture to recover the solid catalyst. The catalyst can often be washed, dried, and reused.
-
Purification: Evaporate the solvent from the filtrate and recrystallize the resulting solid from ethanol to yield the pure product.
Performance Benchmark: A Comparative Analysis
The choice of synthetic method often depends on a balance of factors including yield, reaction time, cost, and environmental impact. The table below summarizes the expected performance of the three benchmarked methods.
| Parameter | Method 1: Brønsted Acid | Method 2: Lewis Acid | Method 3: Solid Acid (Green) |
| Catalyst | p-TsOH, Sulfamic Acid | ZnCl₂, SiO₂-MgCl₂ | Montmorillonite K10, SiO₂-PPA |
| Reaction Conditions | Reflux Temperature | Room Temp. to Mild Heating | 80-100 °C (Solvent-free option) |
| Typical Yield | Moderate to Good | Good to High | High to Excellent |
| Reaction Time | Several hours | 1-5 hours | 0.5-2 hours |
| Workup Complexity | Moderate (Neutralization needed) | Moderate (Quenching, Extraction) | Simple (Filtration) |
| Catalyst Reusability | No | No | Yes |
| Green Chemistry Score | Low | Low-Moderate | High |
Product Characterization and Validation
Regardless of the synthetic method employed, the identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.
Caption: Simplified catalytic mechanism for bisamide formation.
Expected Spectroscopic Data:[1]
-
¹H NMR: Expect signals for the methyl protons (CH₃), two amide protons (N-H), one methine proton (Ar-CH), and aromatic protons (C₆H₄). Due to the electron-withdrawing nitro group, the aromatic signals are expected in the δ 7.5-8.5 ppm range.
-
¹³C NMR: Resonances should be visible for the methyl carbons, amide carbonyl carbons (C=O), a methine carbon, and the aromatic carbons.
-
IR Spectroscopy (cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide groups (around 1650-1700 cm⁻¹), and the asymmetric/symmetric stretches of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several catalytic methods.
-
Lewis Acid Catalysis often provides an improvement in terms of reaction time and yield under milder conditions.
-
Solid Acid Catalysis represents the superior choice from an efficiency and sustainability perspective. Its procedural simplicity, ease of catalyst removal and recycling, and often higher yields make it the recommended method for both small-scale and large-scale synthesis.
Ultimately, the selection of a specific protocol will be guided by the researcher's priorities, balancing the need for high throughput and yield with considerations of environmental impact and procedural economy.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
